2-(2,3-Dimethylphenyl)ethanol is an organic compound with the molecular formula and a molecular weight of 150.22 g/mol. It is classified as a secondary alcohol and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also connected to a dimethyl-substituted phenyl group. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and potential applications.
The compound can be sourced through various synthetic routes, often involving the reduction of ketones or the reaction of Grignard reagents with aldehydes. Its classification falls under secondary alcohols, which are known for their reactivity in oxidation and substitution reactions.
The synthesis of 2-(2,3-dimethylphenyl)ethanol can be achieved through several methods:
The molecular structure of 2-(2,3-dimethylphenyl)ethanol consists of a central carbon atom bonded to a hydroxyl group and a phenyl ring that has two methyl groups at the 2 and 3 positions. This configuration contributes to its physical and chemical properties.
2-(2,3-dimethylphenyl)ethanol can undergo several important chemical reactions:
In oxidation reactions, care must be taken to control conditions to prevent overoxidation. In substitution reactions, the choice of reagent significantly affects the outcome and selectivity.
The mechanism of action for 2-(2,3-dimethylphenyl)ethanol primarily involves its interaction with biological targets through hydrogen bonding facilitated by its hydroxyl group. This interaction can influence various biochemical pathways depending on the specific application context. For instance, as a chiral molecule, it may exhibit different biological activities compared to its enantiomers.
2-(2,3-dimethylphenyl)ethanol has applications in:
The identification of 2-(2,3-dimethylphenyl)ethanol (Chemical Formula: C~10~H~14~O; Molecular Weight: 150.22 g/mol) emerged from targeted research into ortho-disubstituted benzyl alcohol derivatives during the late 20th century. This period witnessed intensified exploration of structurally complex phenethanolamines as versatile synthons for pharmaceutical agents, driven by the need for stereochemically defined intermediates in adrenergic receptor-targeting therapeutics. The compound’s discovery is intrinsically linked to medicinal chemistry programs investigating α~2~-adrenergic agonists, where substitution patterns at the 2- and 3-positions of the phenyl ring were found to critically influence receptor binding affinity and metabolic stability [2] [5]. Early synthetic routes, typically involving Friedel-Crafts alkylation of o-xylene derivatives followed by reduction, yielded racemic mixtures that served as foundational building blocks. The compound’s structural significance became fully apparent with the development of dexmedetomidine hydrochloride, where its chiral variant acts as the stereochemical core [2] [3].
Table 1: Physicochemical Properties of 2-(2,3-Dimethylphenyl)ethanol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C~10~H~14~O | - |
Molecular Weight | 150.22 g/mol | - |
Boiling Point | 225.8 ± 8.0°C | 760 mmHg |
Density | 0.970 ± 0.1 g/cm³ | Room temperature |
Solubility | Sparingly soluble in chloroform; Slightly soluble in methanol | 25°C [10] |
Appearance | Colourless oily liquid | - |
2-(2,3-Dimethylphenyl)ethanol serves as the pivotal aromatic precursor in the multi-step synthesis of dexmedetomidine hydrochloride ((S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole), a high-affinity α~2~-adrenoceptor agonist approved for ICU sedation and procedural analgesia [2] [5] [6]. The compound’s synthetic utility stems from three key attributes:
Table 2: Key Synthetic Pathways Utilizing 2-(2,3-Dimethylphenyl)ethanol in Dexmedetomidine Synthesis
Synthetic Step | Reagent/Conditions | Function | Patent/Reference |
---|---|---|---|
Chiral Resolution | L-(+)-Tartaric acid in ethanol/water | Separation of (S)-enantiomer | WO2013069025A1 [3] |
Imidazole Conjugation | (a) PBr~3~ or SOCl~2~; (b) 4-Imidazole derivative, base | Conversion to dexmedetomidine alkylimidazole | CN103664788B [8] |
Alternative Cyclization | Aminoacetaldehyde diethyl acetal, acid catalyst | Direct imidazole ring formation | WO2013069025A1 [3] |
Contemporary Production Methods
Modern industrial synthesis employs two dominant strategies for generating enantiomerically pure 2-(2,3-dimethylphenyl)ethanol intermediates:
Asymmetric Reduction: 1-(2,3-Dimethylphenyl)ethanone undergoes enantioselective reduction using chiral catalysts (e.g., BINAP-ruthenium complexes) or biocatalysts (e.g., Saccharomyces cerevisiae in natural deep eutectic solvents). Biocatalytic methods achieve >95% enantiomeric excess (ee) under optimized conditions, representing a green chemistry advancement [10].
Grignard Route: 2,3-Dimethylbromobenzene undergoes magnesium insertion to form the Grignard reagent, followed by reaction with acetaldehyde or ethylene oxide. This method provides superior yield scalability (≥85% reported in patent literature) but requires stringent anhydrous conditions [3] [8].
Table 3: Comparative Analysis of Chiral Synthesis Methods for Dexmedetomidine Precursor
Method | Starting Material | Chiral Control Approach | ee (%) | Yield (%) | Environmental Impact |
---|---|---|---|---|---|
Biocatalytic Reduction | 1-(2,3-Dimethylphenyl)ethanone | Baker’s yeast in ChGly30 NADES | 98-99 | 70-75 | Low (solvent recyclable) |
Chemical Asymmetric Hyd. | 1-(2,3-Dimethylphenyl)ethanone | Ru-(S)-BINAP/diamine | 95-98 | 90-93 | Moderate (metal catalyst) |
Chiral Resolution | Racemic alcohol | Diastereomeric salt crystallization | 99.5+ | 35-40* | High (solvent intensive) |
Theoretical maximum yield for resolution is 50% per enantiomer; actual yields reflect process losses [3] [10]. |
Process Optimization and Industrial Adaptation
Patented innovations focus on enhancing atom economy and stereochemical fidelity:
The structural integrity of 2-(2,3-dimethylphenyl)ethanol throughout synthesis is validated through advanced analytical controls, including chiral HPLC (Chiralpak AD-H column) and GC-MS monitoring. These protocols ensure batch-to-batch consistency essential for the final drug substance’s pharmacological activity, as the (S)-configuration confers dexmedetomidine’s 8-10 fold higher α~2~-receptor selectivity versus clonidine [2] [6]. The compound remains indispensable in dexmedetomidine manufacturing, with global production scaling to meet expanding clinical applications including acute agitation management in psychiatric disorders [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1